molecular formula C17H18N4O2 B5331348 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide

Cat. No. B5331348
M. Wt: 310.35 g/mol
InChI Key: DWGDIHHBNQJONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DM-2-Pyridone, and it has been studied extensively for its ability to inhibit the activity of certain enzymes that are involved in various diseases.

Mechanism of Action

DM-2-Pyridone works by inhibiting the activity of PARP, which is involved in DNA repair and cell survival. By inhibiting this enzyme, DM-2-Pyridone can induce cell death in cancer cells and prevent the progression of certain neurodegenerative diseases.
Biochemical and Physiological Effects:
DM-2-Pyridone has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the prevention of DNA damage, and the inhibition of inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using DM-2-Pyridone in lab experiments include its ability to selectively inhibit the activity of PARP, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, the limitations of using DM-2-Pyridone in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments, and its potential for off-target effects.

Future Directions

There are several future directions for research on DM-2-Pyridone, including the development of more efficient synthesis methods, the optimization of its therapeutic properties, and the investigation of its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of DM-2-Pyridone in humans.

Synthesis Methods

The synthesis of DM-2-Pyridone involves several steps, including the reaction of 5,6-dimethyl-1H-benzimidazole with formaldehyde and paraformaldehyde to form the corresponding imine. This imine is then reacted with 3-methoxypyridine-2-carboxylic acid to form the final product, DM-2-Pyridone.

Scientific Research Applications

DM-2-Pyridone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.

properties

IUPAC Name

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-7-12-13(8-11(10)2)21-15(20-12)9-19-17(22)16-14(23-3)5-4-6-18-16/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGDIHHBNQJONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=C(C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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